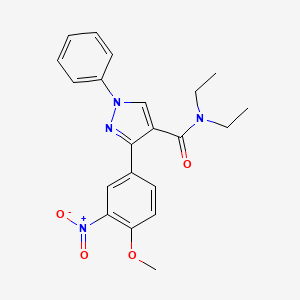

N,N-二乙基-3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

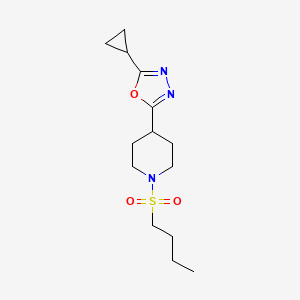

The compound is related to a class of compounds used in the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone . Entacapone is a drug used in the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of related compounds involves amine-mediated demethylation of precursors under mild conditions . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The crystal structure of the isomer of entacapone, a significant human metabolite, has been established . NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton-coupled 13C spectra .Chemical Reactions Analysis

The scope of demethylation has been studied. Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .科学研究应用

合成和衍生物形成

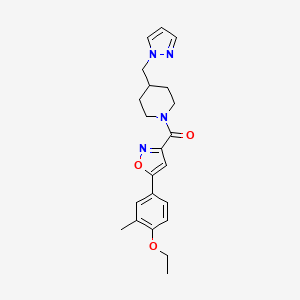

- 已合成了一些与N,N-二乙基-3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-甲酰胺结构相关的4-苯甲酰基-1-(3-硝基苯基)-5-苯基-1H-吡唑-3-羧酸和4-(乙氧羰基)-1-(3-硝基苯基)-5-苯基-1H-吡唑-3-羧酸的衍生物。这些衍生物是通过将这些酸与SOCl2反应,将其转化为酰氯,然后与各种二胺和二醇反应形成双羧酰胺衍生物和β-羟基酯,得到的。使用FT-IR、1H NMR、13C NMR和元素分析方法阐明了这些化合物的结构(Kasımoğulları, Maden, & Mert, 2012)。

抗菌性能

- 已合成并评估了与所讨论化合物密切相关的N-取代的3-氨基-5-羟基-4-苯基-1H-吡唑-1-羧酰胺衍生物的潜在抗菌性能。其中一种化合物对致病性和机会性金黄色葡萄球菌菌株表现出显著的有效性,表明在抗菌应用中具有潜力(Pitucha et al., 2011)。

医学成像应用

- 已合成并评估了与相关吡唑羧酰胺的甲氧基和氟类似物的潜力,特别是在开发用于脑部大麻素CB1受体正电子发射断层扫描(PET)配体的示踪剂方面。这些研究表明这些化合物在生物成像研究中的潜在用途(Tobiishi et al., 2007)。

细胞毒性评估

- 已合成并评估了与相关吡唑-1-羧酰胺类似物对乳腺癌细胞系的细胞毒性。某些衍生物显示出有希望的结果,表明在癌症研究和治疗中具有潜力(Ahsan et al., 2018)。

抗菌活性

- 对类似于所讨论化合物的1H-吡唑-3-羧酸衍生物进行的研究显示合成了具有已证明抗菌活性的新化合物。这些研究突出了这些化合物在开发新的抗菌剂中的潜力(Korkusuz, Yıldırım, & Albayrak, 2013)。

用于CB1大麻素受体研究的合成

- 已进行了与动物大脑中CB1大麻素受体研究相关的放射标记化合物的合成研究,这些化合物与N,N-二乙基-3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-甲酰胺密切相关。这表明了它在神经学研究中的重要性(Katoch-Rouse & Horti, 2003)。

作用机制

Target of Action

The primary target of N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of certain drugs and neurotransmitters, particularly dopamine .

Mode of Action

This compound acts as a COMT inhibitor . It binds to the active site of the COMT enzyme, preventing it from interacting with its substrates . This inhibition results in an increase in the bioavailability of substances that are normally metabolized by COMT, such as L-DOPA .

Biochemical Pathways

By inhibiting COMT, this compound affects the metabolic pathway of L-DOPA . L-DOPA is a precursor to dopamine, a neurotransmitter that plays a key role in motor control and reward systems in the brain . By increasing the bioavailability of L-DOPA, this compound indirectly increases dopamine levels, which can have significant effects on these systems .

Pharmacokinetics

As a comt inhibitor, it is likely to have similar pharmacokinetic properties to other drugs in this class .

Result of Action

The primary result of the action of this compound is an increase in the bioavailability of L-DOPA , leading to increased dopamine levels . This can have a variety of effects, depending on the context in which it is used. For example, in the treatment of Parkinson’s disease, increased dopamine levels can help to alleviate symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs that affect the same metabolic pathways could potentially impact its effectiveness . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

未来方向

属性

IUPAC Name |

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-4-23(5-2)21(26)17-14-24(16-9-7-6-8-10-16)22-20(17)15-11-12-19(29-3)18(13-15)25(27)28/h6-14H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXGUVDJGQOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)